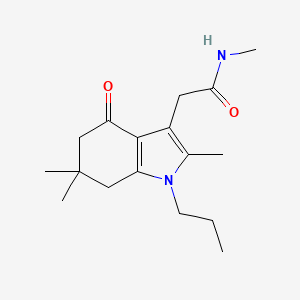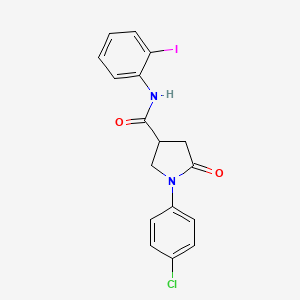![molecular formula C25H25ClN2O3 B5182646 N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. It also reduces the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications in various diseases. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, there are some limitations to its use in lab experiments. It is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves several steps. The first step is the synthesis of 3-(3-methylbutoxy)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-(4-chloro-3-nitrophenyl)propanoic acid to form the corresponding ester. The final step involves the reduction of the ester to the amide using sodium borohydride and the subsequent reaction with benzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O3/c1-17(2)13-14-31-21-10-6-9-19(15-21)25(30)27-20-11-12-22(26)23(16-20)28-24(29)18-7-4-3-5-8-18/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAZJLFFZCRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)




![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)